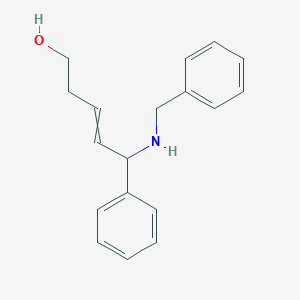
5-(Benzylamino)-5-phenylpent-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylamino)-5-phenylpent-3-en-1-ol is an organic compound that features both benzylamino and phenyl groups attached to a pentenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylamino)-5-phenylpent-3-en-1-ol typically involves the reaction of benzylamine with a suitable precursor, such as a phenyl-substituted pentenone. The reaction is often carried out under mild conditions, using solvents like dichloromethane or ethanol, and may require catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents and catalysts but are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylamino)-5-phenylpent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
5-(Benzylamino)-5-phenylpent-3-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzylamino)-5-phenylpent-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The phenyl group may also contribute to the compound’s binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5-nitropyridine: This compound shares the benzylamino group but has different functional groups attached to the aromatic ring.
(Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one: Another compound with a benzylamino group, but with a thiazole ring structure.
Uniqueness
5-(Benzylamino)-5-phenylpent-3-en-1-ol is unique due to its specific combination of benzylamino and phenyl groups attached to a pentenol backbone. This structure provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
5-(Benzylamino)-5-phenylpent-3-en-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and relevant case studies that highlight its biological significance.
The synthesis of this compound typically involves the reaction of benzylamine with a suitable precursor, such as an aldehyde or ketone, followed by reduction and alkylation steps. The chemical structure can be represented as follows:
This compound features a phenyl group and an alkene functionality, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, research on structurally related compounds has demonstrated their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells . This inhibition can lead to reduced proliferation of cancer cells, making these compounds potential candidates for anticancer therapies.
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production; thus, inhibitors of this enzyme are of great interest for cosmetic applications. Analogous compounds have been reported to inhibit tyrosinase activity significantly more than traditional inhibitors like kojic acid . This suggests that this compound could also exhibit similar properties, warranting further investigation.
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in critical metabolic pathways.
- Cellular Uptake Interference : Some derivatives have been shown to interfere with the cellular uptake of nucleosides, impacting DNA synthesis.
- Radical Scavenging : Certain analogs demonstrate antioxidant properties by scavenging free radicals, which may contribute to their protective effects against oxidative stress-related diseases.
Properties
CAS No. |
668995-43-5 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
5-(benzylamino)-5-phenylpent-3-en-1-ol |
InChI |
InChI=1S/C18H21NO/c20-14-8-7-13-18(17-11-5-2-6-12-17)19-15-16-9-3-1-4-10-16/h1-7,9-13,18-20H,8,14-15H2 |
InChI Key |
KHUZXGDDGHJUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C=CCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















